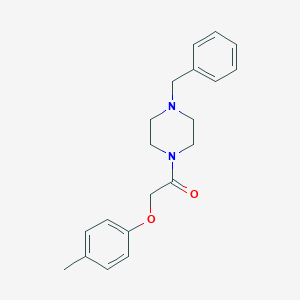
1-(4-Benzylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Benzylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone, commonly known as BZP, is a psychoactive drug that has gained popularity in recent years due to its stimulant effects. BZP is a synthetic compound that belongs to the family of piperazine derivatives. It was initially developed as an antidepressant, but its stimulating effects led to its use as a recreational drug.
作用機序
BZP acts as a central nervous system stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to prolonged stimulation of the central nervous system.
Biochemical and Physiological Effects:
BZP has been shown to increase heart rate, blood pressure, and body temperature in both humans and animals. It also causes pupillary dilation, dry mouth, and sweating. BZP has been shown to have a low potential for addiction and dependence.
実験室実験の利点と制限
BZP is a useful tool for researchers studying the central nervous system and its effects on behavior. It is relatively easy to synthesize and has a low potential for addiction and dependence. However, the use of BZP in animal experiments can be controversial due to its potential for abuse as a recreational drug.
将来の方向性
There are several potential future directions for research on BZP. One area of interest is its potential therapeutic effects on neurological disorders such as anxiety and depression. Additionally, more research is needed to fully understand the biochemical and physiological effects of BZP. The development of safer and more effective synthetic compounds based on BZP is also an area of interest. Finally, more research is needed to fully understand the potential risks and benefits of using BZP in animal experiments.
合成法
BZP can be synthesized through the reaction of 1-benzylpiperazine with 4-methylphenol in the presence of an acid catalyst. The reaction produces BZP as a white crystalline powder with a melting point of 240-242°C.
科学的研究の応用
BZP has been extensively studied for its potential therapeutic effects on various neurological disorders. Studies have shown that BZP has anxiolytic and antidepressant properties, making it a promising candidate for the treatment of anxiety and depression. Additionally, BZP has been shown to improve cognitive function and memory in animal models.
特性
分子式 |
C20H24N2O2 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
1-(4-benzylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C20H24N2O2/c1-17-7-9-19(10-8-17)24-16-20(23)22-13-11-21(12-14-22)15-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3 |
InChIキー |
WBKBCIHAWVIMTN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B246192.png)

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246196.png)
![N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B246199.png)
![2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246201.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246202.png)
![N-{4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]phenyl}acetamide](/img/structure/B246208.png)




![1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246222.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide](/img/structure/B246232.png)
